molecular formula C14H18N2O6S B1622304 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid CAS No. 483967-96-0

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid

Cat. No.: B1622304
CAS No.: 483967-96-0
M. Wt: 342.37 g/mol
InChI Key: QICIVSKLAVRQMB-UHFFFAOYSA-N
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Description

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid is a complex organic compound with the molecular formula C14H18N2O6S It is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and methoxycarbonyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Addition of the Methoxycarbonyl Group: This step often involves esterification reactions using methoxycarbonyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or methoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with similar structural features.

    2-Aminoethyl methacrylate: Contains a piperidine ring and is used in polymer synthesis.

Uniqueness

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonyl and methoxycarbonyl groups make it distinct from other piperidine derivatives, providing unique properties and applications.

Properties

IUPAC Name

1-[4-(methoxycarbonylamino)phenyl]sulfonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-22-14(19)15-10-5-7-11(8-6-10)23(20,21)16-9-3-2-4-12(16)13(17)18/h5-8,12H,2-4,9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICIVSKLAVRQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377858
Record name F0306-0042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483967-96-0
Record name F0306-0042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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